molecular formula C10H8F3NO4 B14846387 [4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid

[4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid

Cat. No.: B14846387
M. Wt: 263.17 g/mol
InChI Key: CVYGFHQQEUSMDN-UHFFFAOYSA-N
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Description

[4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxycarbonyl group, a trifluoromethyl group, and an acetic acid moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and ammonia.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added through a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Properties

Molecular Formula

C10H8F3NO4

Molecular Weight

263.17 g/mol

IUPAC Name

2-[4-methoxycarbonyl-6-(trifluoromethyl)pyridin-2-yl]acetic acid

InChI

InChI=1S/C10H8F3NO4/c1-18-9(17)5-2-6(4-8(15)16)14-7(3-5)10(11,12)13/h2-3H,4H2,1H3,(H,15,16)

InChI Key

CVYGFHQQEUSMDN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)C(F)(F)F)CC(=O)O

Origin of Product

United States

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